Lucanthone N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lucanthone N-oxide is a bioactive chemical.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Lucanthone N-oxide in cancer research, and how are they identified?

- Methodological Answer : Target identification involves techniques such as BIACORE binding assays to measure protein-ligand affinity (e.g., APE1 inhibition with KD values) and circular dichroism spectroscopy to detect structural changes in proteins upon ligand binding. For cytotoxicity, MTT assays and ATPlite viability tests are used to determine IC50 values across cell lines .

- Example Data :

| Target Protein | Assay Type | IC50/KD | Reference |

|---|---|---|---|

| APE1 | BIACORE | KD = 89 nM | |

| Breast Cancer | MTT | IC50 = 7.2 µM |

Q. What in vitro assays are recommended to evaluate this compound’s efficacy?

- Methodological Answer : Standard assays include:

- MTT assays for cell viability.

- Trypan blue exclusion to quantify live/dead cells.

- Sphere-formation assays (e.g., in glioblastoma stem cells) to assess self-renewal capacity.

Consistency across assays (e.g., ATPlite vs. MTT) validates results .

Q. How can researchers ensure reproducibility in this compound experiments?

- Methodological Answer : Follow guidelines for experimental reporting :

- Provide full synthetic protocols for N-oxide derivatives, including purity validation (HPLC, NMR).

- Detail cell culture conditions (e.g., serum concentration, passage number).

- Include raw data in supplements for independent verification .

Advanced Research Questions

Q. How do structural modifications (e.g., N-oxidation) alter Lucanthone’s mechanism of action?

- Methodological Answer : Compare parent compounds and derivatives using:

- Molecular docking to identify binding pockets (e.g., APE1’s hydrophobic site).

- Site-directed mutagenesis to validate residue-specific interactions.

- SAR fingerprint analysis to link N-oxide substructures to biological activity .

- Key Finding : Hycanthone (a Lucanthone derivative) shows 60-fold higher APE1 affinity than Lucanthone, suggesting N-oxidation enhances target engagement .

Q. How should discrepancies in IC50 values across studies be addressed?

- Methodological Answer : Analyze variables such as:

- Cell line heterogeneity (e.g., IC50 = 1.5 µM in GSCs vs. 7.2 µM in breast cancer cells).

- Assay conditions (e.g., serum-free vs. serum-containing media).

- Data normalization to controls (e.g., untreated vs. vehicle-treated cells) .

- Example Comparison :

| Cell Type | IC50 | Assay | Reference |

|---|---|---|---|

| Glioblastoma (GSC) | 1.5 µM | Sphere assay | |

| Breast Cancer | 7.2 µM | MTT |

Q. What strategies mitigate this compound’s potential mutagenicity?

- Methodological Answer :

- Use SAR fingerprint libraries to predict mutagenicity risks in aromatic N-oxides.

- Incorporate radical scavengers (e.g., DMSO, TRIS) to prevent peptide bond cleavage during APE1 degradation.

- Validate safety in Oct1-knockout models to rule out transporter-mediated toxicity .

Q. How is blood-brain barrier (BBB) penetration evaluated for this compound?

- Methodological Answer :

- Measure serum concentrations in preclinical models (e.g., patient serum levels reach 8–12 µM).

- Use in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes).

- Compare pharmacokinetics in wild-type vs. transporter-deficient mice .

Q. Data Contradiction Analysis

- Case Study : Lucanthone’s IC50 varies widely between breast cancer (7.2 µM) and glioblastoma (1.5 µM) models.

- Resolution :

Cell-specific factors : GSCs have higher baseline autophagy, amplifying Lucanthone’s effect.

Assay endpoints : Sphere-formation assays (GSCs) measure long-term stemness, while MTT (breast cancer) reflects short-term viability.

Metabolic differences : N-oxide derivatives may exhibit altered uptake in Oct1-expressing cells .

Propiedades

Número CAS |

5615-06-5 |

|---|---|

Fórmula molecular |

C20H24N2O2S |

Peso molecular |

356.5 g/mol |

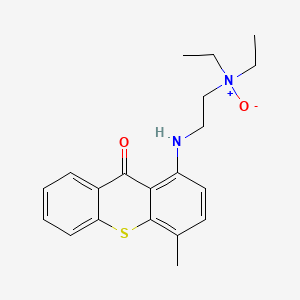

Nombre IUPAC |

N,N-diethyl-2-[(4-methyl-9-oxothioxanthen-1-yl)amino]ethanamine oxide |

InChI |

InChI=1S/C20H24N2O2S/c1-4-22(24,5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)25-20/h6-11,21H,4-5,12-13H2,1-3H3 |

Clave InChI |

PCBXANQWGHBNCY-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] |

SMILES canónico |

CC[N+](CC)(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lucanthone N-oxide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.